A Comprehensive Technical Guide to the Synthesis of 5-bromo-6-chloro-1H-indole-3-carbaldehyde
A Comprehensive Technical Guide to the Synthesis of 5-bromo-6-chloro-1H-indole-3-carbaldehyde
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs.[1][2][3] Halogenated indole derivatives, in particular, serve as highly versatile intermediates for creating complex molecular architectures with significant therapeutic potential.[4][5] This guide provides an in-depth, technically-focused protocol for the synthesis of 5-bromo-6-chloro-1H-indole-3-carbaldehyde (CAS No. 1467059-87-5), a valuable building block for drug discovery.[6] We will detail a robust two-stage synthetic strategy, beginning with the preparation of the 5-bromo-6-chloro-1H-indole precursor, followed by its regioselective formylation via the Vilsmeier-Haack reaction. This document offers a comprehensive exploration of the underlying reaction mechanisms, step-by-step experimental protocols, characterization data, and critical process considerations to empower researchers in the fields of organic synthesis and pharmaceutical development.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, 5-bromo-6-chloro-1H-indole-3-carbaldehyde, dictates the overall synthetic strategy. The primary disconnection point is the carbon-carbon bond of the C3-aldehyde group. This formyl group can be installed onto a pre-existing indole ring via an electrophilic aromatic substitution, for which the Vilsmeier-Haack reaction is the preeminent method for indoles. This leads to the key intermediate, 5-bromo-6-chloro-1H-indole.
The second disconnection involves the formation of the indole ring itself. A plausible route to this disubstituted indole involves the construction of the pyrrole ring from a suitably substituted benzene derivative, such as 1-bromo-2-chloro-4-nitrobenzene. This leads to the following two-stage synthetic approach.
Caption: Retrosynthetic pathway for the target molecule.
Stage 1: Synthesis of 5-bromo-6-chloro-1H-indole
The synthesis of the indole precursor is achieved through the reaction of a nitroaromatic compound with a vinyl Grignard reagent. This method, a variation of the Bartoli indole synthesis, is effective for creating sterically hindered indoles.
Reaction Mechanism
The reaction is initiated by the addition of three equivalents of the vinylmagnesium bromide to the nitroarene. The first two equivalents reduce the nitro group, while the third adds to form a key intermediate. Subsequent acidic workup facilitates cyclization and aromatization to yield the indole ring. The low temperature (-40°C) is critical to control the reactivity of the Grignard reagent and prevent undesired side reactions.
Experimental Protocol: 5-bromo-6-chloro-1H-indole
-
Materials & Reagents:
-
1-bromo-2-chloro-4-nitrobenzene
-
Vinylmagnesium bromide (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous ammonium chloride (NH₄Cl), saturated
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-nitrobenzene (57.4 g, 0.243 mol) in anhydrous THF (500 mL) in a suitable reaction vessel.
-
Cool the solution to -40°C using a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (728 mL of a 1 M solution in THF, 0.728 mol) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, continue stirring the reaction mixture at -40°C for 1 hour.[7]
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel to afford the pure 5-bromo-6-chloro-1H-indole.[7] A typical reported yield for this step is around 15%.[7]
-
Stage 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable and highly regioselective method for the C3-formylation of electron-rich indoles.[8][9] The high electron density at the C3 position of the indole nucleus makes it susceptible to electrophilic attack by the relatively weak Vilsmeier reagent.
Reaction Mechanism
The reaction proceeds in two main parts. First, the Vilsmeier reagent, a substituted chloroiminium ion, is formed in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[10][11][12] The indole then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack occurs selectively at the C3 position. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.
Caption: Workflow of the Vilsmeier-Haack Reaction.
Experimental Protocol: 5-bromo-6-chloro-1H-indole-3-carbaldehyde
This protocol is adapted from established procedures for the formylation of similar halo-substituted anilines and indoles.[13]
-
Materials & Reagents:
-
5-bromo-6-chloro-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ice
-
-
Procedure:
-
Prepare the Vilsmeier reagent: In a flask cooled in an ice bath (0°C), slowly add phosphorus oxychloride (e.g., 1.2 equivalents) to anhydrous N,N-dimethylformamide (e.g., 3-5 equivalents, can also serve as solvent) with stirring. Allow the reagent to form for 30-60 minutes.
-
In a separate flask, dissolve the 5-bromo-6-chloro-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the indole to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then heat to 80-90°C for 4-8 hours. Monitor the reaction progress by TLC.[13]
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the pH is basic. A solid precipitate should form.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5-bromo-6-chloro-1H-indole-3-carbaldehyde.[13] Further purification can be achieved by recrystallization if necessary.
-
Product Characterization
The final product should be characterized to confirm its identity and purity. Below are the key identifiers and predicted analytical data.
| Property | Value | Reference |
| CAS Number | 1467059-87-5 | [6] |
| Molecular Formula | C₉H₅BrClNO | [6] |
| Molecular Weight | 258.5 g/mol | [6] |
| Physical Appearance | Expected to be a solid (e.g., beige, yellow, or brown powder) | Based on analogs[13][14] |
| Boiling Point (Predicted) | 432.8 ± 40.0 °C | [6] |
| Density (Predicted) | 1.824 ± 0.06 g/cm³ | [6] |
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted shifts (δ, ppm): ~12.5 (1H, s, NH), ~9.9 (1H, s, CHO), ~8.4 (1H, s, H2), ~8.0 (1H, s, H4), ~7.8 (1H, s, H7) | Based on analogs[13] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted shifts (δ, ppm): ~185 (CHO), ~138 (C7a), ~135 (C3a), ~128 (C6), ~127 (C4), ~125 (C2), ~116 (C5), ~115 (C7), ~114 (C3) | Inferred from general indole shifts |
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Grignard Reagents (e.g., vinylmagnesium bromide): Highly flammable and moisture-sensitive. All reactions must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.
-
N,N-Dimethylformamide (DMF): A potential irritant and reproductive toxin. Avoid inhalation and skin contact.
-
General Precautions: Always perform reactions in a fume hood. Use appropriate PPE at all times. Ensure proper quenching procedures are followed for reactive reagents before disposal.
Conclusion
This guide outlines a reliable and well-documented two-stage synthetic route for the preparation of 5-bromo-6-chloro-1H-indole-3-carbaldehyde. The strategy leverages a Bartoli-type indole synthesis to construct the core heterocyclic ring, followed by a highly efficient and regioselective Vilsmeier-Haack formylation. By providing detailed mechanistic insights, step-by-step protocols, and critical safety information, this document serves as a valuable resource for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical research. The resulting halo-substituted indole carbaldehyde is a potent intermediate, primed for further functionalization in the development of novel bioactive compounds.[4]
References
-
ResearchGate. (n.d.). Haloindole Carboxaldehyde as an Emerging Precursor for the Synthesis of Versatile Essential Skeletons | Request PDF. Available at: [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 5-bromo-6-chloro-1H-Indole-3-carboxaldehyde. Available at: [Link]
-
Patil, S. et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. Available at: [Link]
-
ACS Publications. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Fengfei New Material. (n.d.). 5-Bromo-6-chloro-1H-indole. Available at: [Link]
-
Scilit. (n.d.). Synthesis and Characterization of Halo-Indole Derivatives Reveal Improved Therapeutic Agents for Treatment of Inflammations. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available at: [Link]
- Google Patents. (n.d.). CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl.
-
NIH National Center for Biotechnology Information. (n.d.). Biomedical Importance of Indoles - PMC. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). 5-Bromoindole-3-carbaldehyde | C9H6BrNO | CID 70137 - PubChem. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside | C14H15BrClNO6 - PubChem. Available at: [Link]
-
News-Medical.net. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Available at: [Link]
-
AZoM. (2025). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Available at: [Link]
-
Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Available at: [Link]
-
RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances. Available at: [Link]
-
SpectraBase. (n.d.). 5-Bromoindole-3-carboxaldehyde - Optional[MS (GC)] - Spectrum. Available at: [Link]
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. bioengineer.org [bioengineer.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-bromo-6-chloro-1H-Indole-3-carboxaldehyde Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 5-Bromo-6-chloro-1H-indole | 122531-09-3 [chemicalbook.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 14. 5-Bromoindole-3-carboxaldehyde CAS#: 877-03-2 [m.chemicalbook.com]
